

# Technical Guide: 2-Bromo-3-phenylpropanoyl Chloride

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## Compound of Interest

Compound Name:	2-Bromo-3-phenylpropanoyl chloride
CAS No.:	42762-86-7
Cat. No.:	B1266930

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CAS Number: 42762-86-7 Synonyms:

-Bromohydrocinnamoyl chloride; 2-Bromo-3-phenylpropionyl chloride Version: 1.0 | Date: February 2026

## Executive Summary

**2-Bromo-3-phenylpropanoyl chloride** is a bifunctional electrophile serving as a critical intermediate in the synthesis of peptidomimetics,

-lactam antibiotics, and heterocyclic scaffolds. Characterized by the presence of a hard electrophilic center (acyl chloride) and a soft electrophilic center (

-bromide), it offers versatile reactivity for orthogonal functionalization.<sup>[1]</sup>

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles, designed for researchers in medicinal chemistry and process development.

## Physicochemical Profile & Identity

The compound is typically isolated as a viscous, pale-yellow liquid that is acutely sensitive to moisture.

### Table 1: Chemical Specifications

Property	Data	Note
CAS Number	42762-86-7	Racemic mixture
Molecular Formula		
Molecular Weight	247.52 g/mol	
Density	g/cm <sup>3</sup>	Predicted (ACD/Labs)
Boiling Point	~135–140 °C	At 15 mmHg (estimated)
Solubility	DCM, THF, Toluene,	Reacts violently with water/alcohols
Appearance	Pale yellow to amber liquid	Darkens upon oxidation/hydrolysis

## Synthetic Routes & Mechanistic Insight

The synthesis of **2-bromo-3-phenylpropanoyl chloride** is a two-stage workflow starting from Phenylalanine. This route allows for stereochemical control; starting from L-Phenylalanine typically yields the (S)-

-bromo acid with retention of configuration due to neighboring group participation (anchimeric assistance) by the carboxylate during diazotization.

### Stage 1: Diazotization-Bromination (The Precursor)

Reaction: Phenylalanine +

+

2-Bromo-3-phenylpropanoic acid.

- Mechanism: The amine is converted to a diazonium salt. The carboxylate oxygen attacks the  $\alpha$ -carbon, displacing bromide to form a transient  $\alpha$ -lactone. Bromide opens this lactone, resulting in net retention of configuration (Double Inversion).
- Critical Control Point: Temperature must be maintained between 0–5 °C to prevent side reactions (elimination to cinnamic acid derivatives).

## Stage 2: Chlorination (The Target)

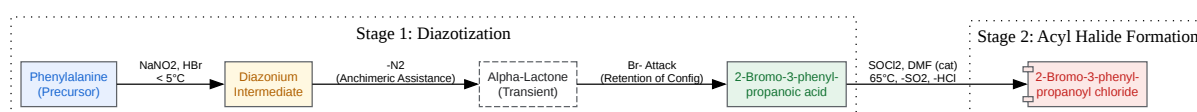
Reaction: 2-Bromo-3-phenylpropanoic acid +

Product.

- Protocol:
  - Suspend 2-bromo-3-phenylpropanoic acid (1.0 eq) in anhydrous toluene (or use neat if scale permits).
  - Add Thionyl Chloride (SOCl<sub>2</sub>, 1.5 eq) dropwise under inert atmosphere (N<sub>2</sub> or Ar).
    - Expert Insight: DMF reacts with SOCl<sub>2</sub> to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than SOCl<sub>2</sub> alone, preventing the racemization that can occur with prolonged heating.
  - Heat to 60–65 °C for 2–3 hours. Monitor gas evolution (HCl/SO<sub>2</sub>).

- Validation: Monitor via IR. Disappearance of broad -OH stretch (3000-2500 ) and shift of Carbonyl stretch from ~1710 (acid) to ~1790 (acid chloride).

## Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic pathway highlighting the mechanistic intermediate (alpha-lactone) responsible for stereochemical retention.

## Reactivity & Synthetic Utility[1]

The utility of **2-bromo-3-phenylpropanoyl chloride** stems from its biselectrophilic nature.

### Primary Reactivity: Nucleophilic Acyl Substitution

The acyl chloride is the "harder" electrophile and reacts kinetically faster with nucleophiles (amines, alcohols) to form amides and esters.

- Application: Synthesis of Phenylalanine-derived peptidomimetics.
- Protocol Note: Reactions must be run with a non-nucleophilic base (e.g., DIPEA, ) to scavenge HCl.

### Secondary Reactivity: -Halide Displacement

Once the amide/ester is formed, the

-bromide remains available for displacement.

- Application: Synthesis of

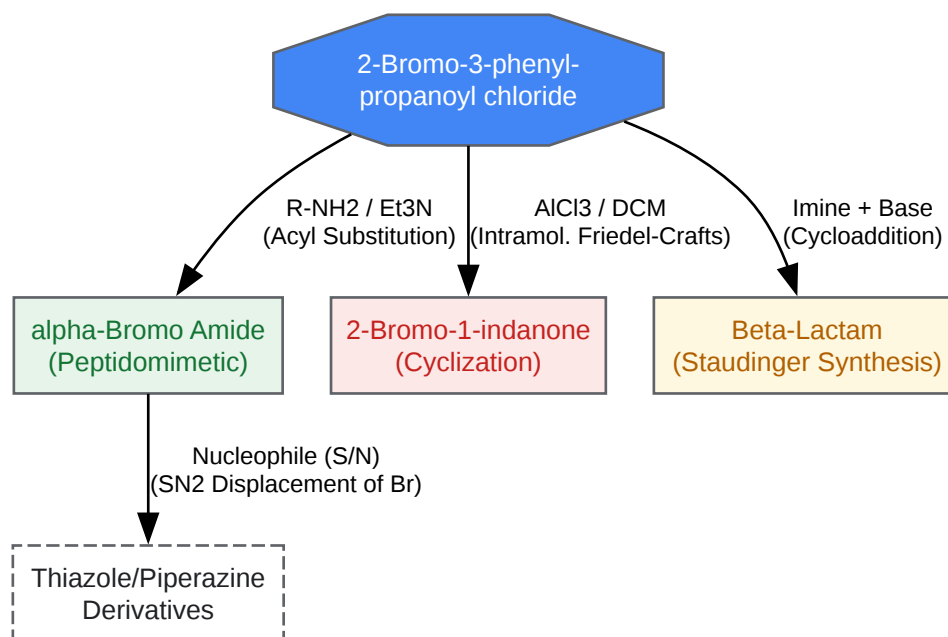
-amino acids or heterocycles (e.g., reacting with thiourea to form thiazoles).

## Cyclization: Friedel-Crafts

Under Lewis Acid catalysis (

), the compound undergoes intramolecular Friedel-Crafts acylation to form 1-Indanone derivatives (specifically 2-bromo-1-indanone if the ring is unsubstituted).

## Reactivity Pathway Diagram



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Figure 2: Divergent reactivity profiles showing access to amides, indanones, and beta-lactams.

## Handling, Stability & Safety

### Hazards

- Corrosive: Causes severe skin burns and eye damage (Category 1B).[2]

- Lachrymator: Vapors are extremely irritating to mucous membranes.
- Hydrolysis: Reacts violently with water to release HCl and 2-bromo-3-phenylpropanoic acid.

## Storage Protocol

- Atmosphere: Store under Argon or Nitrogen.
- Temperature: Refrigerate (2–8°C) to prevent thermal decomposition and darkening.
- Container: Tightly sealed glass with Teflon-lined caps. Avoid metal seals which may corrode.

## Emergency Neutralization

In case of a spill, do not add water directly. Cover with dry lime, sand, or soda ash. Neutralize slowly with a dilute solution of sodium bicarbonate.

## References

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- To cite this document: BenchChem. [Technical Guide: 2-Bromo-3-phenylpropanoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266930/docs#technical-guide-2-bromo-3-phenylpropanoyl-chloride\]](https://www.benchchem.com/product/b1266930/docs#technical-guide-2-bromo-3-phenylpropanoyl-chloride)

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